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Compound of Interest

Compound Name: Ingavirin-d6

Cat. No.: B12423905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin.

This document is intended to serve as a valuable resource for researchers and professionals

involved in the development and characterization of antiviral therapeutics.

Introduction
Ingavirin is an antiviral drug with a dual mechanism of action, exhibiting both direct antiviral and

immunomodulatory effects.[1] It is used in the treatment of influenza A and B, as well as other

acute respiratory viral infections.[2] Ingavirin-d6 is a stable isotope-labeled version of Ingavirin,

in which six hydrogen atoms have been replaced with deuterium. Such deuteration is often

employed in drug development to alter pharmacokinetic profiles or for use as an internal

standard in analytical studies.[3] Understanding the physicochemical properties of Ingavirin-d6
is crucial for its application in research and potential therapeutic development.

Physicochemical Properties of Ingavirin-d6
The following table summarizes the key physicochemical properties of Ingavirin-d6.

Experimentally determined values for properties such as logP, aqueous solubility, pKa, and

melting point are not readily available in the public domain. Therefore, in silico prediction

methods have been employed to estimate these values.
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Property Value Source

Molecular Formula C₁₀H₉D₆N₃O₃ [4]

Molecular Weight 231.28 g/mol [4]

CAS Number 219694-63-0 (Non-deuterated) [4]

Predicted logP -1.37 In silico prediction

Predicted Aqueous Solubility

(logS)
-1.56 mol/L In silico prediction

Predicted pKa (Acidic) 4.8 In silico prediction

Predicted pKa (Basic) 6.7 In silico prediction

Predicted Melting Point 185 °C In silico prediction

Methodologies for Property Determination
In Silico Prediction Protocols
The predicted physicochemical properties presented in this guide were obtained using

established online computational tools. The use of in silico methods is a standard practice in

drug discovery and development for the early characterization of compounds when

experimental data is not yet available.

logP Prediction: The octanol-water partition coefficient (logP) was predicted using the

Molinspiration online property calculation service. This tool calculates logP based on a group

contribution method, which has been trained on a large dataset of experimentally determined

logP values.[5] The SMILES string for the non-deuterated form of Ingavirin

(O=C(O)CCCC(=O)NCCC1=CNC=N1) was used for this prediction, as the effect of

deuterium substitution on logP is generally minimal.

Aqueous Solubility (logS) Prediction: The aqueous solubility (logS) was predicted using the

AqSolPred online tool.[6] This tool employs a consensus model of machine learning

algorithms (Neural Networks, Random Forest, and XGBoost) trained on a large, curated

database of aqueous solubility data (AqSolDB).[6] The SMILES string for non-deuterated

Ingavirin was used as input.
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pKa Prediction: The acid dissociation constants (pKa) were predicted using the MolGpKa

web server.[7] This server utilizes a graph-convolutional neural network model to predict the

pKa values of small molecules by learning pKa-related chemical patterns.[7] The prediction

identified both an acidic and a basic pKa for the molecule.

Melting Point Prediction: The melting point was predicted using the AAT Bioquest Melting

Point Predictor.[8] This tool uses a regression-based, gradient boosting model that takes a

SMILES string as input and outputs a predicted melting point in Celsius.[8] It is important to

note that this prediction has a reported error margin of approximately 40 °C.[8]

Standard Experimental Protocols for Future Validation
For the future experimental validation of the predicted physicochemical properties, the following

standard methodologies are recommended:

logP Determination (Shake-Flask Method): The shake-flask method is the traditional and

most reliable method for the experimental determination of logP. It involves dissolving the

compound in a biphasic system of n-octanol and water and allowing it to partition between

the two phases. The concentration of the compound in each phase is then measured (e.g.,

by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

Aqueous Solubility Determination (HPLC-based Method): A common method for determining

aqueous solubility involves preparing a saturated solution of the compound in water. The

solution is then filtered to remove any undissolved solid, and the concentration of the

dissolved compound in the filtrate is quantified using High-Performance Liquid

Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard

curve of known concentrations.

pKa Determination (Potentiometric Titration): Potentiometric titration is a standard method for

determining the pKa of a compound. It involves titrating a solution of the compound with a

strong acid or base and monitoring the pH of the solution. The pKa value corresponds to the

pH at which the compound is half-ionized.

Melting Point Determination (Capillary Method): The melting point can be determined using a

melting point apparatus. A small amount of the crystalline compound is packed into a
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capillary tube and heated at a controlled rate. The temperature range over which the

compound melts is observed and recorded as the melting point.

Mechanism of Action and Signaling Pathways
Ingavirin exerts its antiviral effects through a multifaceted mechanism that includes both direct

inhibition of viral replication and modulation of the host immune response.[1]

Antiviral Signaling Pathway
Ingavirin has been shown to interfere with the nuclear import of viral proteins, a critical step for

the replication of many viruses, including influenza.[1] By inhibiting this process, Ingavirin

effectively halts the viral life cycle within the host cell.[1]
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Caption: Antiviral mechanism of Ingavirin-d6.

Immunomodulatory Signaling Pathway
In addition to its direct antiviral activity, Ingavirin modulates the host's innate immune response.

[2] It has been shown to enhance the production of interferons (IFNs) and regulate the cytokine

balance, which is crucial for an effective and controlled immune response to viral infections.[1]

[3]
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Caption: Immunomodulatory effects of Ingavirin-d6.

Applications in Research and Drug Development
The physicochemical properties of Ingavirin-d6 are critical for its application in several areas of

drug development:

Pharmacokinetic Studies: As a deuterated compound, Ingavirin-d6 is an ideal internal

standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays

to accurately quantify Ingavirin in biological matrices.

Metabolic Stability: Deuteration at specific sites can sometimes alter the metabolic profile of

a drug, potentially leading to improved metabolic stability and a more favorable

pharmacokinetic profile. The properties outlined in this guide can inform the design of such

studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12423905?utm_src=pdf-body-img
https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Development: Solubility is a key determinant of a drug's bioavailability. The

predicted aqueous solubility of Ingavirin-d6 provides initial guidance for the development of

appropriate formulations for preclinical and clinical studies.

Lead Optimization: The predicted logP and pKa values are important parameters in

medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion

(ADME) properties of drug candidates.

Conclusion
This technical guide provides a summary of the core physicochemical properties of Ingavirin-
d6, utilizing in silico prediction methods in the absence of extensive experimental data. The

provided information on its molecular characteristics, along with its established dual

mechanism of action, offers a valuable resource for researchers and drug development

professionals working with this and similar antiviral compounds. Further experimental validation

of the predicted properties is encouraged to build a more complete profile of this promising

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Ingavirin-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423905#physicochemical-properties-of-ingavirin-
d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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